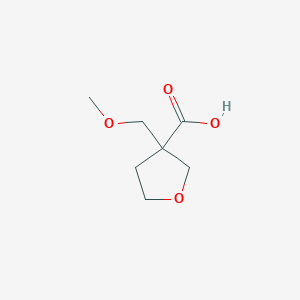
(4-Prop-2-ynyloxy-phenyl)-methanol
Descripción general
Descripción
“(4-Prop-2-ynyloxy-phenyl)-methanol” is a chemical compound that has been mentioned in various scientific studies . It is used as a precursor or intermediate in the synthesis of other complex molecules .
Synthesis Analysis
The synthesis of compounds involving “(4-Prop-2-ynyloxy-phenyl)-methanol” typically involves reactions with other organic compounds. For instance, one study describes a reaction involving 1-[4-(prop-2-ynyloxy)phenyl]ethanone in ethanol, which was added slowly to alcoholic potassium hydroxide .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
(4-Prop-2-ynyloxy-phenyl)-methanol , a compound with versatile applications in scientific research, has been studied for its synthesis and structural properties. For instance, Wang Yong-jian (2010) described the synthesis and crystal structure of a similar compound, 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, detailing its structural conformation and molecular interactions using analytical techniques like NMR and X-ray diffraction. This research contributes to understanding the structural nuances and synthesis pathways of compounds related to (4-Prop-2-ynyloxy-phenyl)-methanol, offering a foundation for further exploration in various scientific fields Wang Yong-jian, 2010.
Molecular Structure and Solubility
The effect of molecular structure changes on crystal structure and solubility has been a subject of scientific inquiry. T. Hara et al. (2009) examined how modifications in the molecular structure of certain esters influence their crystal structure and solubility. Although the research focuses on different esters, it provides valuable insights into the relationship between molecular structure changes and their physical properties, which can be relevant for understanding compounds like (4-Prop-2-ynyloxy-phenyl)-methanol T. Hara et al., 2009.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes such as janus tyrosine kinase 3 (jak3) . JAK3 is a cytoplasmic tyrosine kinase involved in immune system activation and cytokine signaling .
Mode of Action
For instance, R438, a compound with a similar structure, is a selective JAK3 inhibitor prodrug . It is converted to its active metabolite R333, which inhibits JAK3, thereby affecting immune system activation and cytokine signaling .
Biochemical Pathways
Jak3 inhibitors like r438 have been reported to impede the development of cd8 memory cells by attenuating the interleukin 7 (il7) and interleukin 15 (il-15) pathways . This makes them promising drugs for the treatment of autoimmune disorders .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied .
Result of Action
Similar compounds have been reported to have significant effects on immune system activation and cytokine signaling .
Propiedades
IUPAC Name |
(4-prop-2-ynoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHDWENGPCIVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B2609310.png)

![2-(3-Bicyclo[3.1.0]hex-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2609317.png)
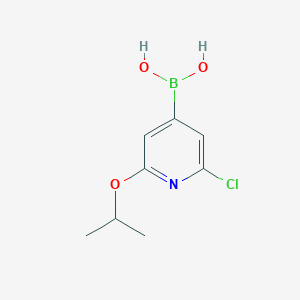
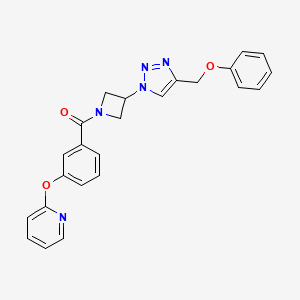
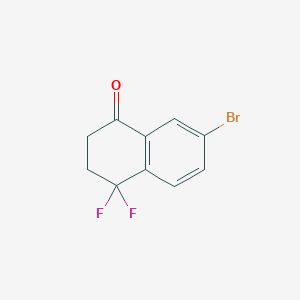

![N-(3,4-Dimethylphenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2609322.png)
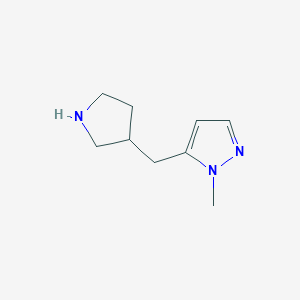
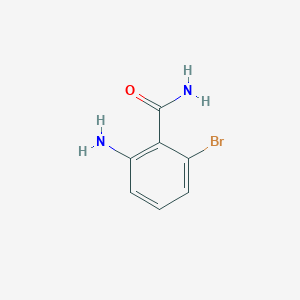
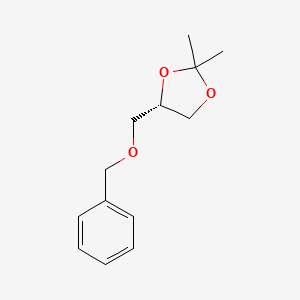
![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)

